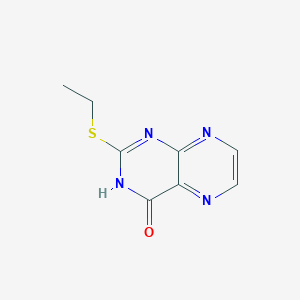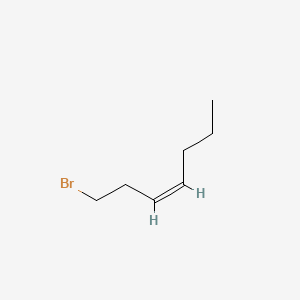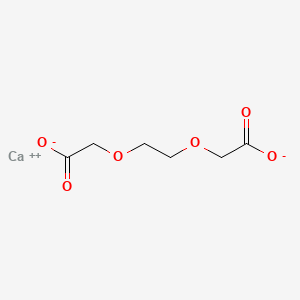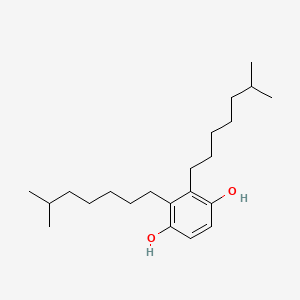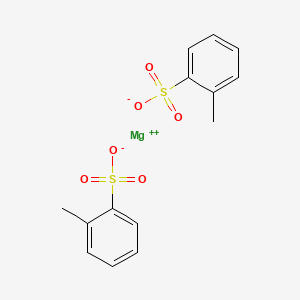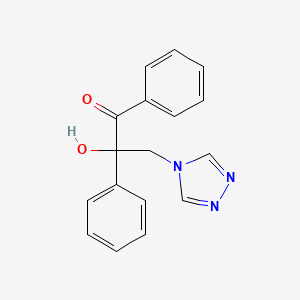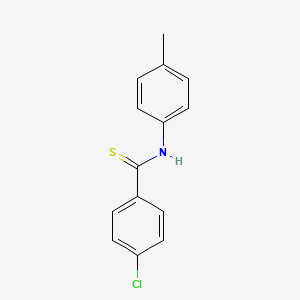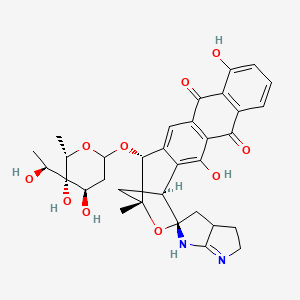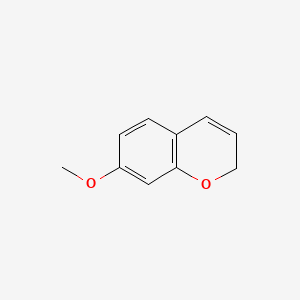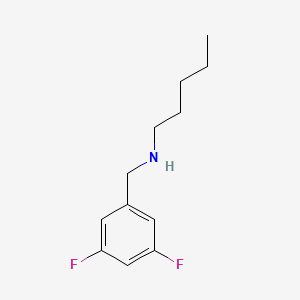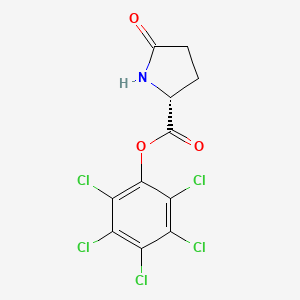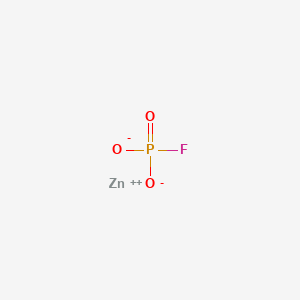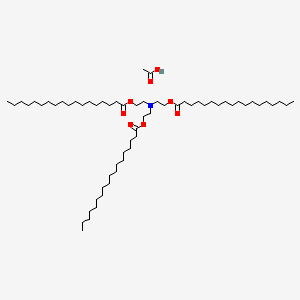
Tris(2-(stearoyloxy)ethyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-(stearoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C62H121NO8 It is known for its unique structure, which includes three stearoyloxyethyl groups attached to an ammonium ion, paired with an acetate ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(stearoyloxy)ethyl)ammonium acetate typically involves the esterification of stearic acid with 2-(hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The general reaction scheme can be represented as follows:
Stearic Acid+2-(Hydroxyethyl)ammonium Acetate→Tris(2-(stearoyloxy)ethyl)ammonium Acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Tris(2-(stearoyloxy)ethyl)ammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups back to their alcohol counterparts.
Substitution: The stearoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce 2-(hydroxyethyl)ammonium acetate.
Scientific Research Applications
Tris(2-(stearoyloxy)ethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane stabilization and drug delivery systems.
Medicine: Research is ongoing into its use as a component in lipid-based drug formulations.
Industry: It finds applications in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Tris(2-(stearoyloxy)ethyl)ammonium acetate involves its interaction with lipid membranes. The stearoyloxy groups integrate into lipid bilayers, enhancing membrane stability and permeability. This property makes it a valuable component in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-(oleoyloxy)ethyl)ammonium acetate
- Tris(2-(palmitoyloxy)ethyl)ammonium acetate
Comparison: Tris(2-(stearoyloxy)ethyl)ammonium acetate is unique due to its specific stearoyloxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it offers enhanced stability and compatibility with lipid membranes, making it particularly useful in biological and medical applications.
Properties
CAS No. |
93803-16-8 |
|---|---|
Molecular Formula |
C62H121NO8 |
Molecular Weight |
1008.6 g/mol |
IUPAC Name |
acetic acid;2-[bis(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C60H117NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h4-57H2,1-3H3;1H3,(H,3,4) |
InChI Key |
AZKRQKMXMKKMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


